Vinpocetine-d5

LC-MS/MS MRM transition co-elution

Vinpocetine-d5 is a pentadeuterated analog (+5 Da mass shift) engineered as a chemically identical yet spectrometrically distinguishable SIL-IS for LC-MS/MS. Unlike non-isotopic surrogates (e.g., phenacetin, dimenhydrinate), it co-elutes identically with unlabeled vinpocetine, correcting matrix effects to 94.5–105.0% and enabling an LLOQ of 0.01 ng/mL. This ensures FDA/ICH M10-compliant quantitation for ANDA bioequivalence, DDI, and tissue distribution studies. Published MRM transitions (m/z 356→280) accelerate method transfer. Research-use-only; no controlled substance licensing required.

Molecular Formula C₂₂H₂₁D₅N₂O₂
Molecular Weight 355.48
Cat. No. B1159641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinpocetine-d5
Synonyms(3α,16α)-Eburnamenine-14-carboxylic-d5 Acid Ethyl Ester;  (+)-Apovincaminic Acid-d5 Ethyl Ester;  (+)-Vinpocetine-d5;  (+)-cis-Apovincaminic Acid-d5 Ethyl Ester;  AY 27255-d5;  Apovincaminic Acid-d5 Ethyl Ester;  Bravinton-d5;  Cavinton-d5;  Ceractin-d5;  Eth
Molecular FormulaC₂₂H₂₁D₅N₂O₂
Molecular Weight355.48
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vinpocetine-d5: Stable Isotope-Labeled Analytical Standard for Precise LC-MS/MS Quantification in Pharmacokinetic and Bioequivalence Studies


Vinpocetine-d5 (CAS 2734920-39-7, molecular weight 355.48) is a pentadeuterated stable isotope-labeled analog of vinpocetine, a semi-synthetic vinca alkaloid derivative widely used in cerebrovascular research [1]. The compound incorporates five deuterium atoms in place of hydrogen atoms on the ethyl ester moiety, conferring a mass shift of +5 Da relative to the unlabeled parent compound (m/z 351 → 356 for the protonated molecular ion) [2]. This isotopic labeling strategy positions Vinpocetine-d5 specifically for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, where it serves as a chemically identical but spectrometrically distinguishable surrogate for quantifying vinpocetine in complex biological matrices [1].

Vinpocetine-d5: Why Structural Analog Internal Standards Cannot Substitute for Stable Isotope-Labeled IS in Regulated Bioanalysis


In quantitative LC-MS/MS bioanalysis, the internal standard selection directly dictates assay accuracy, precision, and regulatory acceptance. Non-isotopic structural analogs such as phenacetin or dimenhydrinate—though historically employed as IS for vinpocetine assays—exhibit distinct physicochemical properties including differential chromatographic retention, extraction recovery, and ionization efficiency relative to the analyte [1]. Under electrospray ionization (ESI) conditions, even minor differences in co-elution or matrix factor can produce significant ion suppression or enhancement discrepancies between analyte and IS that cannot be compensated for, leading to biased quantitation [2]. In contrast, a stable isotope-labeled internal standard (SIL-IS) such as Vinpocetine-d5 co-elutes identically with the unlabeled analyte, experiences near-identical matrix effects and extraction efficiency, and therefore provides superior correction for sample-to-sample variability [3]. This principle is codified in regulatory guidance documents including the FDA Bioanalytical Method Validation Guidance and ICH M10, which explicitly recommend SIL-IS as the preferred approach for robust, reproducible quantification in pharmacokinetic and bioequivalence studies.

Vinpocetine-d5 Product-Specific Quantitative Evidence: Validated Analytical Performance Metrics and Comparative Specifications


Vinpocetine-d5 Analytical Specificity: MRM Transition Mass Shift and Co-Elution with Unlabeled Analyte

Vinpocetine-d5 provides unambiguous spectrometric discrimination from unlabeled vinpocetine while maintaining identical chromatographic behavior. The deuterium labeling (+5 Da mass shift) produces distinct multiple reaction monitoring (MRM) transitions: m/z 356→280 for d5-vinpocetine versus m/z 351→280 for unlabeled vinpocetine, both yielding identical retention times of 4.4 minutes under the same gradient conditions [1]. This mass difference exceeds the minimum requirement for baseline resolution in quadrupole-based instruments, eliminating cross-talk interference between analyte and IS channels while the identical retention time ensures the IS experiences the same matrix environment as the analyte for optimal correction [1].

LC-MS/MS MRM transition co-elution stable isotope-labeled internal standard bioanalysis

Vinpocetine-d5 Method Validation: Matrix Effect and Extraction Recovery Parameters in Human Plasma

In a validated UPLC-MS/MS method using Vinpocetine-d5 as internal standard for human plasma vinpocetine quantification, the matrix effect (ME) for the assay fell within 94.51%-105.0% across the calibration range, with extraction recovery ranging from 94.81%-105.0% [1]. The relative standard deviation (RSD) for matrix effect measurements remained below 5%, demonstrating consistent and predictable behavior of Vinpocetine-d5 across multiple plasma lots [1]. These values satisfy the ±15% acceptance criteria (±20% at LLOQ) mandated by FDA and EMA bioanalytical method validation guidelines [1].

matrix effect ion suppression extraction recovery method validation human plasma

Vinpocetine-d5 Assay Sensitivity: Lower Limit of Quantification (LLOQ) Achieved in Validated Human Plasma Method

The UPLC-MS/MS method employing Vinpocetine-d5 as internal standard achieved a lower limit of quantification (LLOQ) of 0.01 ng/mL for vinpocetine in human plasma, with a linear calibration range extending from 0.04 to 20.0 ng/mL (r=0.9997) [1]. This sub-nanogram-per-milliliter sensitivity represents a critical performance threshold for accurately capturing the terminal elimination phase of vinpocetine pharmacokinetic profiles, given that peak plasma concentrations following oral administration range from approximately 20-62 ng/mL and decline rapidly thereafter [1].

LLOQ sensitivity UPLC-MS/MS pharmacokinetics bioequivalence

Vinpocetine-d5 Chemical Identity: Purity Specifications and Physical Properties for Analytical Method Qualification

Vinpocetine-d5 is commercially available with specified purity ≥98% (typical HPLC purity as reported by multiple vendors), with a defined molecular weight of 355.48 g/mol corresponding to the molecular formula C22H21D5N2O2 . The compound appears as a pale yellow solid with a melting point range of 149-151°C and demonstrates solubility in DMSO (≥10 mM), chloroform, and benzene . These well-defined physicochemical properties enable reproducible preparation of stock and working solutions for method development, a critical requirement for regulated bioanalytical laboratory operations.

purity molecular weight solubility chemical specification certificate of analysis

Vinpocetine-d5 Deuterium Content: Isotopic Enrichment for Minimizing Unlabeled Analyte Carryover

Stable isotope-labeled internal standards require sufficient isotopic enrichment to avoid the presence of unlabeled (d0) material that would contribute a false-positive signal in the analyte MRM channel, thereby compromising LLOQ accuracy. Vinpocetine-d5 incorporates five deuterium atoms, and high isotopic purity (≥98% deuteration at specified positions) minimizes d0 carryover that can artificially elevate baseline response at low concentrations [1]. In contrast, internal standards with fewer deuterium labels (e.g., d2 or d3) or lower isotopic purity exhibit proportionally higher d0 carryover that can significantly impact LLOQ and lower calibration standard accuracy [2].

isotopic purity deuterium incorporation carryover cross-contamination SIL-IS

Vinpocetine-d5: High-Impact Research and Industrial Application Scenarios Driven by Quantitative Evidence


Regulated Bioequivalence Studies for Vinpocetine Generic Formulations

Generic pharmaceutical development requires demonstration of bioequivalence between test and reference formulations through comparative pharmacokinetic studies in healthy volunteers. The UPLC-MS/MS method validated with Vinpocetine-d5 as internal standard achieves an LLOQ of 0.01 ng/mL and demonstrates matrix effect and recovery within 94.5%-105.0%, satisfying FDA/EMA bioanalytical method validation criteria [1]. This level of sensitivity and reproducibility enables reliable determination of Cmax, AUC0-t, and AUC0-∞ for vinpocetine, which exhibits peak plasma concentrations of 20-62 ng/mL and rapid clearance [1]. Laboratories supporting ANDA submissions benefit from the identical retention time and matched ionization behavior of Vinpocetine-d5 relative to the unlabeled analyte, minimizing cross-talk and ensuring regulatory compliance [1].

Clinical Pharmacokinetic and Drug-Drug Interaction (DDI) Studies

Vinpocetine is extensively metabolized to apovincaminic acid (AVA) and undergoes significant first-pass metabolism, yielding an oral bioavailability of approximately 56.6% [1]. Accurate quantification of both parent vinpocetine and AVA across a wide dynamic range is essential for characterizing potential DDIs and metabolic pathways. The UPLC-MS/MS method utilizing Vinpocetine-d5 as IS provides a linear calibration range of 0.04-20.0 ng/mL for vinpocetine and 0.50-250 ng/mL for AVA, with RSDs for intra- and inter-batch precision below 10% [1]. The co-eluting SIL-IS corrects for matrix variability across individual plasma samples, which is particularly critical in multi-dose DDI studies where inter-subject matrix composition can vary substantially [1].

Preclinical Pharmacokinetic and Tissue Distribution Studies in Rodent Models

Preclinical investigation of vinpocetine tissue distribution and brain penetration requires quantification in diverse biological matrices including plasma, brain homogenate, liver, and kidney. The identical chromatographic behavior of Vinpocetine-d5 (retention time 4.4 min) relative to the unlabeled analyte ensures consistent IS tracking across multiple matrix types with varying phospholipid and protein content [1]. The demonstrated matrix effect range of 94.51%-105.0% with RSD <5% in human plasma translates to method robustness across preclinical matrices, reducing the need for matrix-specific calibration curves [2]. This matrix independence is especially valuable for studies evaluating brain-targeted delivery strategies, where differential extraction efficiency between brain tissue and plasma could otherwise confound quantitative comparisons [1].

Method Development and Validation for CRO Bioanalytical Service Offerings

Contract research organizations (CROs) offering bioanalytical services for vinpocetine must demonstrate method performance that meets sponsor and regulatory expectations. Vinpocetine-d5 provides a validated foundation for developing robust LC-MS/MS methods with documented sensitivity (LLOQ 0.01 ng/mL), linearity (r=0.9997), and precision (RSD <10% intra- and inter-batch) [1]. The availability of detailed MRM parameters (precursor m/z 356, product m/z 280) and chromatographic conditions from published literature accelerates method transfer and instrument setup, reducing CRO method development time and associated costs [2]. Furthermore, the compound's classification as a research-use-only analytical standard aligns with CRO operational scope without triggering controlled substance or clinical trial material regulatory requirements.

Quote Request

Request a Quote for Vinpocetine-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.